

Physical and chemical properties of 4'-(Benzylxy)-2-(trifluoromethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4'-(Benzylxy)-2-(trifluoromethyl)-1,1'-biphenyl
Cat. No.:	B582162

[Get Quote](#)

Technical Guide: 4'-(Benzylxy)-2-(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4'-(Benzylxy)-2-(trifluoromethyl)-1,1'-biphenyl**. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and representative experimental protocols based on structurally similar molecules.

Chemical Identity and Physical Properties

4'-(Benzylxy)-2-(trifluoromethyl)-1,1'-biphenyl is a substituted biphenyl derivative containing a benzylxy group and a trifluoromethyl group. These functional groups are expected to influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for **4'-(Benzylxy)-2-(trifluoromethyl)-1,1'-biphenyl**

Identifier	Value
IUPAC Name	1-(BenzylOxy)-4-(2-(trifluoromethyl)phenyl)benzene
CAS Number	1314988-09-4 [1]
Molecular Formula	C ₂₀ H ₁₅ F ₃ O [1]
Molecular Weight	328.33 g/mol [1]
Canonical SMILES	C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F

Table 2: Predicted and Experimental Physical Properties

Property	Value	Notes
Melting Point	Data not available	-
Boiling Point	~400.7 ± 45.0 °C	Predicted for a structurally similar compound, 4-(BenzylOxy)-2-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl. [2]
Solubility	Data not available	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water due to its largely nonpolar structure.
pKa	Data not available	The ether linkage is generally not ionizable under physiological conditions.

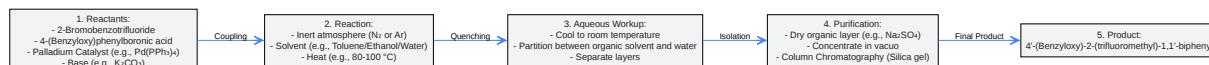
Spectroscopic Data

Specific experimental spectroscopic data for **4'-(Benzylxy)-2-(trifluoromethyl)-1,1'-biphenyl** is not readily available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two biphenyl rings and the benzyl group. The protons on the trifluoromethyl-substituted ring may exhibit coupling with the fluorine atoms. A characteristic singlet for the benzylic methylene protons (-CH₂-) would be expected around 5.0-5.2 ppm. Aromatic protons would appear in the range of 7.0-8.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the 20 carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to, due to C-F coupling. The benzylic carbon signal would be expected around 70 ppm.

2.2. Mass Spectrometry (MS) (Predicted)


The electron ionization (EI) mass spectrum would likely show the molecular ion peak [M]⁺ at m/z 328. The fragmentation pattern is expected to involve the loss of the benzyl group (C₇H₇, m/z 91) as a prominent fragment, and potentially the loss of the trifluoromethyl group (CF₃, m/z 69).

Experimental Protocols

While a specific, validated protocol for the synthesis of **4'-(Benzylxy)-2-(trifluoromethyl)-1,1'-biphenyl** is not published, the Suzuki-Miyaura cross-coupling reaction is the most probable and efficient method for its preparation.

3.1. Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for the synthesis of the target molecule.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Workflow

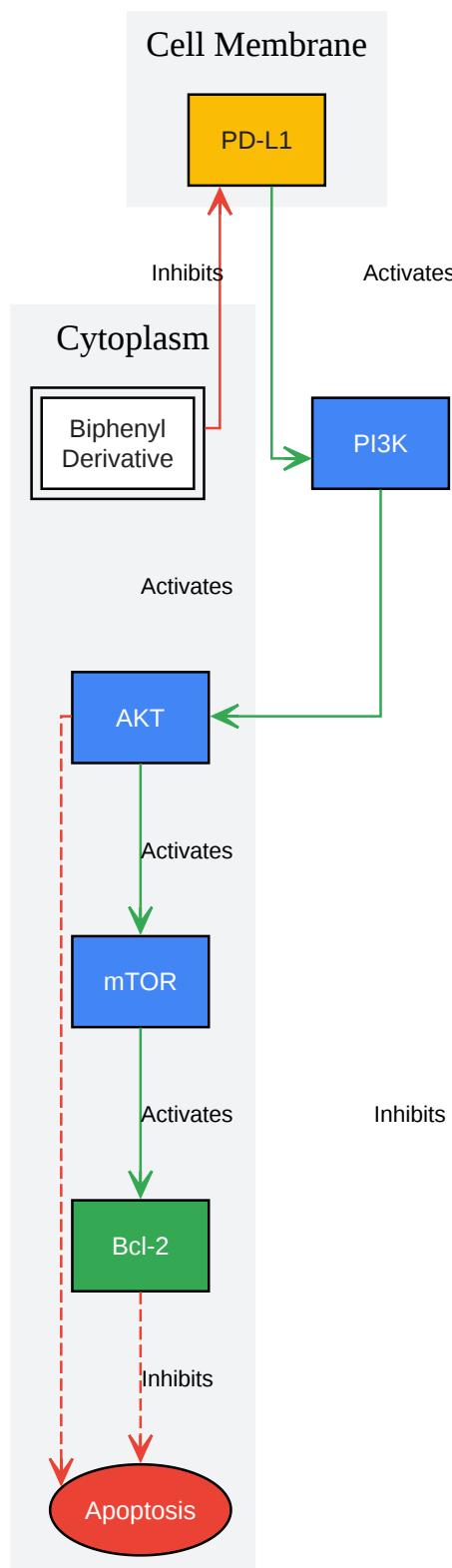
Materials:

- 2-Bromobenzotrifluoride
- 4-(Benzyl)phenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate, Sodium carbonate)
- Solvent system (e.g., Toluene, Ethanol, Water mixture)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

- Reaction Setup: In a round-bottom flask, combine 2-bromobenzotrifluoride (1.0 eq.), 4-(benzyl)phenylboronic acid (1.1 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-3.0 eq.).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Solvent Addition: Add the degassed solvent system to the flask.

- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.


3.2. Purification and Analysis

- Purification: Flash column chromatography on silica gel is a standard method for purifying biphenyl derivatives. A gradient of ethyl acetate in hexanes is typically effective.
- Analysis: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

While there is no specific biological data for **4'-(BenzylOxy)-2-(trifluoromethyl)-1,1'-biphenyl**, many biphenyl derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.

Recent studies have shown that some biphenyl derivatives can act as inhibitors of the PD-1/PD-L1 interaction, which is a critical immune checkpoint in cancer therapy. These compounds can induce dimerization of PD-L1, leading to the inhibition of the downstream AKT-mTOR signaling pathway and promoting apoptosis in cancer cells.

[Click to download full resolution via product page](#)

PD-L1/AKT/mTOR Signaling Pathway

This diagram illustrates a potential mechanism of action for biphenyl derivatives as anticancer agents. By inhibiting PD-L1, they can disrupt the downstream signaling cascade that promotes cell survival, ultimately leading to apoptosis.

Conclusion

4'-(BenzylOxy)-2-(trifluoromethyl)-1,1'-biphenyl is a compound with potential applications in medicinal chemistry and materials science. While experimental data on its specific properties are limited, this guide provides a foundation for researchers by summarizing its known identifiers, offering predictions for its physical and spectral characteristics, and detailing relevant experimental protocols for its synthesis and potential biological evaluation. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic and material applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and characterization of novel 4-benzylxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 4'-(BenzylOxy)-2-(trifluoromethyl)-1,1'-biphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582162#physical-and-chemical-properties-of-4-benzylxy-2-trifluoromethyl-1-1-biphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com